Nandrolone benzoate

描述

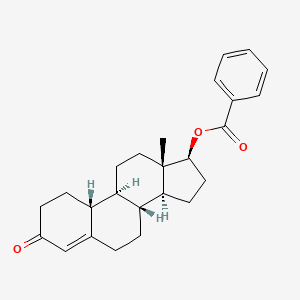

17beta-Hydroxyestr-4-en-3-one benzoate is a steroid ester.

生物活性

Nandrolone benzoate, a synthetic anabolic steroid derived from nandrolone, is primarily used in clinical settings for its anabolic properties. This compound has garnered attention for its effects on muscle growth, bone density, and various physiological systems. This article explores the biological activity of this compound, presenting data from research studies, case analyses, and detailed findings.

This compound is characterized by its chemical structure, which includes a 19-nortestosterone backbone. It acts primarily as an androgen receptor agonist , influencing various biological pathways:

- Androgen Receptor Interaction : After administration, this compound is converted into nandrolone, which binds to androgen receptors in target tissues. This binding initiates a cascade of events leading to increased protein synthesis and muscle hypertrophy .

- Metabolism : Nandrolone is metabolized primarily in the liver, with metabolites such as 5α-dihydronandrolone being formed. The pharmacokinetics of this compound exhibit a prolonged half-life due to its esterified form, allowing for sustained release and activity in the body .

Muscle and Bone Growth

This compound has been shown to significantly enhance muscle mass and strength. Studies indicate that it promotes nitrogen retention and increases red blood cell production, which can improve endurance and recovery times:

- Increased Muscle Mass : Clinical trials have demonstrated that patients receiving this compound show notable improvements in lean body mass compared to placebo groups .

- Bone Density : Nandrolone has been associated with increased bone mineral density, making it beneficial for conditions like osteoporosis .

Cardiovascular Effects

While this compound promotes muscle growth, it also presents potential cardiovascular risks:

- Lipid Profile Changes : Research indicates that nandrolone can alter lipid metabolism, leading to decreased levels of high-density lipoprotein (HDL) cholesterol while increasing low-density lipoprotein (LDL) cholesterol levels .

- Blood Pressure : Some studies suggest that nandrolone administration may lead to hypertension due to its effects on fluid retention and vascular resistance .

Adverse Effects

The use of this compound is not without risks. Common adverse effects reported include:

- Endocrine Disorders : Users may experience hormonal imbalances such as gynecomastia, virilization in females, and suppression of natural testosterone production .

- Psychiatric Effects : There are documented cases of mood swings, aggression, and other psychological disturbances associated with anabolic steroid use .

Case Studies

-

Case Study on Muscle Recovery :

A study involving athletes recovering from surgery demonstrated that those treated with this compound experienced faster recovery times and improved muscle strength compared to those who did not receive the treatment. This highlights its potential use in rehabilitation settings. -

Long-term Use Effects :

A longitudinal study followed patients using nandrolone for chronic conditions over several years. While benefits in muscle mass were noted, significant concerns arose regarding cardiovascular health and endocrine function, necessitating careful monitoring.

Research Findings Summary

科学研究应用

Clinical Applications

Nandrolone benzoate is utilized in several clinical scenarios:

- Anemia Treatment : It is effective in treating anemia related to chronic diseases, including renal failure and cancer. The anabolic effects of nandrolone help improve erythropoiesis (red blood cell production) .

- Muscle Wasting Disorders : Nandrolone is indicated for conditions that lead to muscle wasting, such as chronic obstructive pulmonary disease (COPD), acquired immunodeficiency syndrome (AIDS), and end-stage renal disease (ESRD). Its ability to promote protein synthesis aids in muscle preservation and growth .

- Osteoporosis : The compound has shown promise in treating osteoporosis, particularly in postmenopausal women. It helps increase bone density and reduce fracture risk .

- Hypogonadism : Nandrolone can be used to manage male hypogonadism, providing an alternative for testosterone replacement therapy when testosterone is contraindicated or poorly tolerated .

Veterinary Applications

In veterinary medicine, this compound is often employed for:

- Suppression of Estrus : It is used to suppress estrus in domestic animals such as dogs. High concentrations of nandrolone esters allow for prolonged effects with fewer injections .

- Performance Enhancement : In some cases, nandrolone is administered to enhance the performance and recovery of racehorses and other athletes due to its muscle-building properties .

Research Applications

This compound has been the subject of various research studies focusing on its biological effects:

- Endocrine Disruption Studies : Research has demonstrated that nandrolone can interfere with testosterone biosynthesis and alter testicular morphology, indicating potential endocrine-disrupting properties .

- Metabolic Studies : Investigations have shown that nandrolone decanoate (a closely related compound) affects glucose metabolism and insulin sensitivity, providing insights into its metabolic impacts .

- Pharmacokinetics Research : Studies have explored the pharmacokinetics of nandrolone, revealing its unique absorption and metabolism characteristics compared to other anabolic steroids .

Case Studies and Findings

Several case studies highlight the efficacy and safety of this compound:

- A study involving hypogonadal men showed significant improvements in joint pain relief when treated with nandrolone decanoate, suggesting its utility beyond traditional applications .

- Another research project demonstrated that moderate doses of nandrolone could lead to a decrease in serum testosterone levels while affecting key enzymes involved in testosterone production, emphasizing the need for careful dosage management .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Clinical Medicine | Anemia treatment, muscle wasting disorders | Effective for chronic diseases |

| Osteoporosis treatment | Increases bone density | |

| Hypogonadism management | Alternative to testosterone therapy | |

| Veterinary Medicine | Estrus suppression in dogs | Long-lasting effects with fewer injections |

| Performance enhancement in racehorses | Muscle growth support | |

| Research | Endocrine disruption studies | Interferes with testosterone biosynthesis |

| Metabolic impact studies | Affects glucose metabolism | |

| Pharmacokinetics research | Unique absorption characteristics |

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h2-6,15,19-23H,7-14H2,1H3/t19-,20+,21+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGKYNGOBSDZNY-YNFNDHOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CC[C@H]35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163707 | |

| Record name | Nandrolone benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1474-55-1 | |

| Record name | Nandrolone benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC19858 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nandrolone benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NANDROLONE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1665A8I95W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。